3-(2,2-Dimethyl-1-acetylhydrazino)propionamide
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Overview
Description
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazine functional group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide typically involves the reaction of 2,2-dimethylpropionamide with hydrazine derivatives under controlled conditions. One common method includes the acetylation of hydrazine followed by its reaction with 2,2-dimethylpropionamide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted amides .
Scientific Research Applications
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
Uniqueness
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
96804-55-6 |
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Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-[acetyl(dimethylamino)amino]propanamide |
InChI |
InChI=1S/C7H15N3O2/c1-6(11)10(9(2)3)5-4-7(8)12/h4-5H2,1-3H3,(H2,8,12) |
InChI Key |
XOMOONDQRQCZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(=O)N)N(C)C |
Origin of Product |
United States |
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